molecular formula C10H11NO4 B3034802 3,4-Dimethoxy-b-nitrostyrene CAS No. 22568-47-4

3,4-Dimethoxy-b-nitrostyrene

Cat. No.: B3034802
CAS No.: 22568-47-4
M. Wt: 209.2 g/mol
InChI Key: SYJMYDMKPSZMSB-AATRIKPKSA-N
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Biochemical Analysis

Biochemical Properties

3,4-Dimethoxy-β-nitrostyrene plays a significant role in biochemical reactions, particularly as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B). This enzyme is involved in the regulation of insulin signaling pathways and other metabolic processes. The compound interacts with active residues such as cysteine-215 and arginine-221 of PTP1B, inhibiting its activity and thereby influencing signaling pathways . Additionally, 3,4-Dimethoxy-β-nitrostyrene has shown potential antifungal activity, particularly against Candida albicans .

Cellular Effects

3,4-Dimethoxy-β-nitrostyrene affects various types of cells and cellular processes. It influences cell function by interacting with key signaling pathways, including those regulated by protein tyrosine phosphatase 1B. This interaction can lead to changes in gene expression and cellular metabolism. The compound’s antifungal properties also suggest its potential impact on microbial cell functions .

Molecular Mechanism

The molecular mechanism of 3,4-Dimethoxy-β-nitrostyrene involves its binding interactions with biomolecules such as protein tyrosine phosphatase 1B. By binding to active residues like cysteine-215 and arginine-221, the compound inhibits the enzyme’s activity, leading to downstream effects on signaling pathways. This inhibition can result in changes in gene expression and cellular functions .

Dosage Effects in Animal Models

The effects of 3,4-Dimethoxy-β-nitrostyrene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enzyme inhibition and antifungal activity. At higher doses, toxic or adverse effects may be observed. It is crucial to determine the threshold levels to avoid potential toxicity .

Metabolic Pathways

3,4-Dimethoxy-β-nitrostyrene is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of protein tyrosine phosphatase 1B affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3,4-Dimethoxy-β-nitrostyrene is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influence its activity and function .

Subcellular Localization

The subcellular localization of 3,4-Dimethoxy-β-nitrostyrene is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its function and effectiveness in inhibiting enzymes like protein tyrosine phosphatase 1B .

Preparation Methods

Synthetic Routes and Reaction Conditions: This involves the reaction of veratraldehyde with nitromethane in the presence of ammonium acetate as a catalyst . The reaction is typically carried out in methanol at room temperature, followed by recrystallization in methanol to obtain the final product with a yield of 93.6% .

Industrial Production Methods: The industrial production of 3,4-Dimethoxy-b-nitrostyrene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to continuous stirring and temperature control to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-b-nitrostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: Phenethylamines

    Oxidation: Nitro compounds

    Substitution: Substituted nitrostyrenes

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethoxy-b-nitrostyrene is unique due to its specific nitro and methoxy functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a PTP1B inhibitor and antimicrobial agent highlights its significance in scientific research and industrial applications .

Properties

IUPAC Name

1,2-dimethoxy-4-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJMYDMKPSZMSB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801037367
Record name 1,2-Dimethoxy-4-[(E)-2-nitrovinyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801037367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22568-47-4, 4230-93-7
Record name 1,2-Dimethoxy-4-[(1E)-2-nitroethenyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22568-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethoxy-4-[(E)-2-nitrovinyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801037367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIMETHOXY-BETA-NITROSTYRENE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

According to Scheme I, an optionally substituted dimethoxybenzaldehyde of formula 2, nitromethane and a catalytic amount of ammonium acetate (about 10 mol% per dimethoxybenzaldehyde) are heated to about 70°-100° C. for about 2-6 hours. The resulting product is precipitated from a mixture of water and isopropanol (about 7:1) to yield a nitrostyrene derivative of formula 3 (step 1). For example, 3,4-dimethoxybenzaldehyde is treated with NH4OAc and nitromethane to yield 3,4-dimethoxy-β-nitrostyrene (3). Alternatively, one can purchase 3,4-dimethoxy-β-nitrostyrene commercially.
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Synthesis routes and methods II

Procedure details

In a 1 l. r.b. flask 100 g. (0.6 mole) of 3,4-dimethoxybenzaldehyde, 40 g. (0.52 mole) of ammonium acetate, 50 ml. (0.93 mole) of nitromethane, and 400 ml. of glacial acetic acid were combined and refluxed for 2 hours. The solution was then cooled to room temperature overnight. Yellow crystals were then collected via suction filtration and washed with hexane and ether. 73 g. of desired product were collected with m.p. 133°-134° C.
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Synthesis routes and methods III

Procedure details

In a 250 mL flask was placed 42.45 g of 3,4-dimethoxybenzaldehyde (0.255 mole, 1 eq.), 64 mL of glacial acetic acid (4.0 M), 9.83 g of ammonium acetate (0.128 mole, 0.5 eq), and 15.2 mL of nitromethane (0.281 mole, 1.1 eq.). The mixture was stirred well and heated to reflux for 1.5 hour and allowed to cool to room temperature. The reaction mass solidified and was dissolved in methylene chloride (500 mL) and washed with water (2×400 mL). The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated on a rotary evaporator to provide 56.33 g of crude product. Crystallization of the product from ethanol (240 mL) and acetone (100 mL) provided 28.66 g of 2-(3,4-dimethoxypheny)-nitroethene (0.137 mole), 53.7% yield.
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42.45 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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